2-[(2-Aminophenyl)(methyl)amino]ethanol
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Overview
Description
2-[(2-Aminophenyl)(methyl)amino]ethanol is an organic compound with the molecular formula C9H14N2O. It is characterized by the presence of an amino group, a methyl group, and an ethanol moiety attached to a phenyl ring.
Mechanism of Action
Target of Action
It has been found that this compound is used for co2 absorption . The exact biological target and its role are still under investigation.
Mode of Action
It is known to be involved in the absorption of CO2
Biochemical Pathways
It is known to be involved in the process of CO2 absorption , which suggests it may interact with biochemical pathways related to gas exchange or acid-base balance.
Action Environment
It is known that the compound’s ability to absorb co2 was studied in a wide temperature range of 30315-34315 K and up to a pressure of 243 kPa . This suggests that temperature and pressure may be important environmental factors influencing the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Aminophenyl)(methyl)amino]ethanol typically involves the reaction of 2-nitroaniline with formaldehyde and hydrogen in the presence of a catalyst. The reaction proceeds through the reduction of the nitro group to an amino group, followed by the formation of the ethanol moiety .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and purification techniques is common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Aminophenyl)(methyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or the phenyl ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
2-[(2-Aminophenyl)(methyl)amino]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Aminophenol: Similar in structure but lacks the methyl and ethanol groups.
2-(Methylamino)phenol: Contains a methylamino group but lacks the ethanol moiety.
2-(2-Dimethylamino)ethoxyethanol: Contains a dimethylamino group and an ethoxyethanol moiety.
Uniqueness: 2-[(2-Aminophenyl)(methyl)amino]ethanol is unique due to the presence of both an amino group and an ethanol moiety attached to the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(2-amino-N-methylanilino)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-11(6-7-12)9-5-3-2-4-8(9)10/h2-5,12H,6-7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHNSQXARUHJTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC=CC=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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